molecular formula C12H12N8O4S2 B289509 N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide

N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide

Número de catálogo B289509
Peso molecular: 396.4 g/mol
Clave InChI: MPCNLNRGIHYRBT-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mecanismo De Acción

The mechanism of action of N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide is based on its ability to chelate metal ions, particularly zinc ions, which are essential for the activity of many enzymes. By binding to zinc ions, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide can inhibit the activity of metalloenzymes and disrupt cellular processes that rely on these enzymes. Additionally, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has been shown to have various biochemical and physiological effects, depending on the specific system being studied. Inhibition of carbonic anhydrases by N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment. Inhibition of matrix metalloproteinases by N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide can lead to a decrease in the degradation of extracellular matrix proteins and a decrease in cellular migration and invasion. In cancer cells, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide can induce apoptosis and inhibit cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has several advantages for lab experiments, including its ease of synthesis, solubility in organic solvents, and ability to chelate metal ions. However, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Direcciones Futuras

There are several future directions for research on N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide, including:
1. Investigation of the potential of N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide as an anticancer agent in animal models and clinical trials.
2. Development of new compounds based on the structure of N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide for the treatment of various diseases.
3. Study of the effects of N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide on other metalloenzymes and cellular processes.
4. Investigation of the potential of N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide as a modulator of the immune system in autoimmune diseases and cancer.
5. Development of new synthesis methods for N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide and its derivatives to improve yield and purity.
In conclusion, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide.

Métodos De Síntesis

N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide can be synthesized using a simple and efficient method that involves the reaction of 6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazine-4-carboxylic acid with butenediamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.

Aplicaciones Científicas De Investigación

N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has been extensively studied in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has been used as a ligand for metal ions and as a building block for the synthesis of new compounds. In biochemistry, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. In pharmacology, N~1~,N~4~-bis(6-methyl-5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)-2-butenediamide has been investigated for its potential as an anticancer agent and as a modulator of the immune system.

Propiedades

Fórmula molecular

C12H12N8O4S2

Peso molecular

396.4 g/mol

Nombre IUPAC

(E)-N,N//'-bis(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)but-2-enediamide

InChI

InChI=1S/C12H12N8O4S2/c1-5-9(23)19(11(25)15-13-5)17-7(21)3-4-8(22)18-20-10(24)6(2)14-16-12(20)26/h3-4H,1-2H3,(H,15,25)(H,16,26)(H,17,21)(H,18,22)/b4-3+

Clave InChI

MPCNLNRGIHYRBT-ONEGZZNKSA-N

SMILES isomérico

CC1=NNC(=S)N(C1=O)NC(=O)/C=C/C(=O)NN2C(=O)C(=NNC2=S)C

SMILES

CC1=NNC(=S)N(C1=O)NC(=O)C=CC(=O)NN2C(=O)C(=NNC2=S)C

SMILES canónico

CC1=NNC(=S)N(C1=O)NC(=O)C=CC(=O)NN2C(=O)C(=NNC2=S)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.